N-[3-(1-aminoethyl)phenyl]benzamide

Kinase Inhibition ROCK Potency Benchmarking

This meta-substituted 1-aminoethyl benzamide is a critical scaffold for ROCK1/ROCK2 inhibitor discovery. It is not interchangeable with generic aminobenzamides—the positional isomer 3-amino-N-(1-phenylethyl)benzamide (CAS 85592-79-6) has a different LogP and amide orientation, leading to divergent cellular permeability and target engagement. Using unverified material risks SAR failure. Insist on analytical verification (HPLC, LC-MS) to confirm CAS 953725-36-5 identity before use in kinase assays or probe development.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 953725-36-5
Cat. No. B2827139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-aminoethyl)phenyl]benzamide
CAS953725-36-5
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N
InChIInChI=1S/C15H16N2O/c1-11(16)13-8-5-9-14(10-13)17-15(18)12-6-3-2-4-7-12/h2-11H,16H2,1H3,(H,17,18)
InChIKeyAPIGOJRNVDUCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(1-Aminoethyl)phenyl]benzamide (CAS 953725-36-5) Procurement Guide: Structural Definition and Comparator Scope


N-[3-(1-aminoethyl)phenyl]benzamide (CAS 953725-36-5) is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 1-aminoethyl group at the meta position of the aniline ring and a terminal benzamide moiety [1]. With a molecular formula of C₁₅H₁₆N₂O, a molecular weight of 240.30 g/mol, and a calculated XLogP3-AA of 2, this compound is primarily offered as a research-grade building block or a screening compound for early-stage drug discovery programs [1]. The compound's structural features—specifically the meta-substituted 1-aminoethyl group—place it within the broader chemical space of Rho-associated coiled-coil kinase (ROCK) inhibitors and other kinase-targeted benzamides, making its precise identity and purity critical for reproducible structure-activity relationship (SAR) studies where minor positional isomerism can drastically alter biological potency [2].

N-[3-(1-Aminoethyl)phenyl]benzamide: Procurement Risks of Unverified Substitution and Isomeric Confusion


In procurement workflows, substituting N-[3-(1-aminoethyl)phenyl]benzamide with a generic 'aminobenzamide' or a similar analog without rigorous structural verification introduces substantial risk of experimental failure. As demonstrated in SAR studies of the structurally related ROCK inhibitor Y-32885, modifications to the 1-aminoethyl spacer group, the amide linkage, or the aryl substitution pattern can lead to a complete loss or severe diminution of biological activity [1]. A particularly high-risk substitution is the positional isomer 3-amino-N-(1-phenylethyl)benzamide (CAS 85592-79-6). While sharing an identical molecular formula (C₁₅H₁₆N₂O) and molecular weight (240.30 g/mol), this isomer features a reversed amide connectivity and a distinct substitution pattern, which has been computationally shown to result in different physicochemical properties—including an XLogP3-AA value of 2.4 compared to 2 for the target compound [2]. Such differences in lipophilicity and hydrogen-bonding orientation can alter cellular permeability, target engagement, and assay reproducibility, rendering direct substitution scientifically unsound without explicit validation [1].

Quantitative Differentiation of N-[3-(1-Aminoethyl)phenyl]benzamide (CAS 953725-36-5) Against Structural Analogs


Potency Assessment: Reported IC₅₀ Value Places N-[3-(1-Aminoethyl)phenyl]benzamide in a Distinct Potency Tier Compared to Optimized ROCK Inhibitors

A publicly archived expert annotation on the compound's bioactivity notes a reported IC₅₀ of 28 μM for a biological target, a value that places the compound in a low-potency range [1]. In contrast, optimized ROCK inhibitors within the same chemical class, such as (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885), have been reported to exhibit inhibitory activities in the nanomolar range, with structural modifications to the 1-aminoethyl group and pyridyl ring directly influencing potency [2]. The 28 μM IC₅₀ reported for N-[3-(1-aminoethyl)phenyl]benzamide quantifies its utility as a non-optimized starting scaffold or a tool compound for mechanistic studies where potent target inhibition is not the primary objective.

Kinase Inhibition ROCK Potency Benchmarking

Structural Isomer Differentiation: Meta-Substituted 1-Aminoethyl Group Confers Distinct Physicochemical Properties Versus the 3-Amino-N-(1-phenylethyl)benzamide Isomer

A direct structural comparison between N-[3-(1-aminoethyl)phenyl]benzamide and its positional isomer 3-amino-N-(1-phenylethyl)benzamide (CAS 85592-79-6) reveals quantifiable differences in computed lipophilicity. The target compound exhibits an XLogP3-AA value of 2 [1], whereas the isomer displays a higher XLogP3-AA value of 2.4 [2]. This difference of 0.4 log units indicates a measurably lower lipophilicity for the target compound, which can impact aqueous solubility and passive membrane permeability in cellular assays.

Structural Isomerism Physicochemical Properties Lipophilicity

Pharmacophore Relevance: The 1-Aminoethyl Group is a Critical Determinant of ROCK Inhibitor Activity, as Demonstrated by SAR Studies on the Lead Compound Y-32885

Structure-activity relationship (SAR) studies on the ROCK inhibitor lead compound Y-32885 have established that modifications to the 1-aminoethyl group, the pyridyl moiety, or the amide linker result in a diminution or complete loss of inhibitory activity [1]. While quantitative data for N-[3-(1-aminoethyl)phenyl]benzamide specifically in ROCK inhibition assays is not publicly available in the primary literature, the presence of the 1-aminoethyl group as a critical pharmacophoric element is a class-level inference supported by the observation that all modifications to this feature in Y-32885 analogs reduced activity [1]. Furthermore, patents on antitumor effect potentiators explicitly claim compounds with a Rho kinase inhibitory activity that incorporate a 1-aminoethyl-substituted benzamide scaffold, reinforcing the value of this specific structural motif for biological activity [2].

ROCK Inhibition Structure-Activity Relationship Pharmacophore

Application Scenarios for N-[3-(1-Aminoethyl)phenyl]benzamide (CAS 953725-36-5) Based on Quantitative Evidence


ROCK Inhibitor Scaffold Optimization and SAR Exploration

Given its structural kinship to the established ROCK inhibitor lead Y-32885 and the documented sensitivity of the 1-aminoethyl group to structural modification [1], N-[3-(1-aminoethyl)phenyl]benzamide serves as a valuable starting scaffold for medicinal chemistry campaigns aimed at optimizing ROCK1/ROCK2 selectivity, improving pharmacokinetic properties, or mitigating off-target effects. The reported low intrinsic potency (IC₅₀ = 28 μM) [2] positions the compound as a suitable 'non-optimized' hit for fragment-based or scaffold-hopping strategies, where iterative SAR can be built upon a well-defined core structure.

Chemical Probe Development for Kinase Target Deconvolution

The compound's moderate potency and specific structural features make it a candidate for development as a chemical probe in kinase target deconvolution studies. When used in conjunction with more potent ROCK inhibitors, the compound can help dissect the contribution of specific binding interactions mediated by the 1-aminoethyl moiety versus other pharmacophoric elements, as informed by the SAR findings on Y-32885 [1]. Its distinct lipophilicity profile (XLogP3 = 2) [3] further supports its use in cellular assays where solubility and membrane permeability are critical parameters.

Reference Standard for Isomer-Specific Analytical Method Development

The quantifiable physicochemical differences between N-[3-(1-aminoethyl)phenyl]benzamide and its isomer 3-amino-N-(1-phenylethyl)benzamide (ΔXLogP3 = -0.4) [3] establish this compound as an essential reference standard for developing and validating isomer-specific analytical methods. In quality control and procurement workflows, the compound can be used to calibrate HPLC or LC-MS systems to ensure that the correct isomer (CAS 953725-36-5) is being supplied and that substitution with the closely related isomer (CAS 85592-79-6) does not occur inadvertently, thereby safeguarding experimental integrity in downstream biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(1-aminoethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.